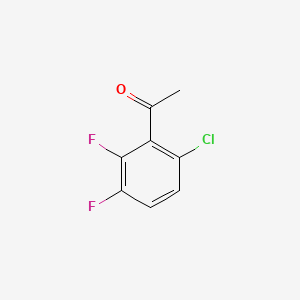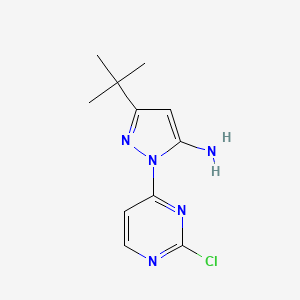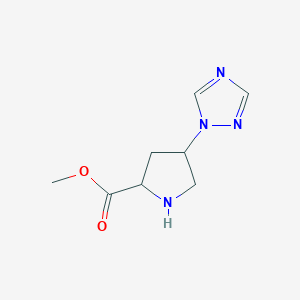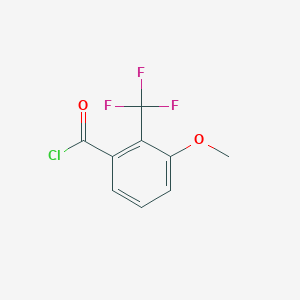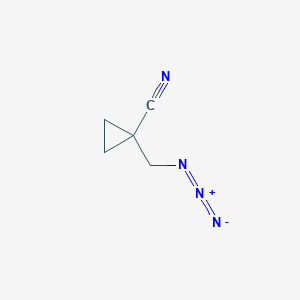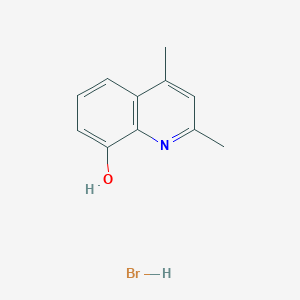
2,4-Dimethylquinolin-8-ol hydrobromide
Descripción general
Descripción
“2,4-Dimethylquinolin-8-ol hydrobromide” is an organic compound with the CAS Number: 1803582-11-7 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of quinoline and its analogues has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular formula of “2,4-Dimethylquinolin-8-ol hydrobromide” is C11H12BrNO . Its InChI Code is 1S/C11H11NO.BrH/c1-7-6-8(2)12-11-9(7)4-3-5-10(11)13;/h3-6,13H,1-2H3;1H .
Chemical Reactions Analysis
Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
Physical And Chemical Properties Analysis
“2,4-Dimethylquinolin-8-ol hydrobromide” is a powder at room temperature . Its molecular weight is 254.13 .
Aplicaciones Científicas De Investigación
Alzheimer's Disease Research
2,4-Dimethylquinolin-8-ol derivatives, including compounds within the 8-hydroxyquinoline (8HQ) family, have been extensively studied for their potential applications in Alzheimer's disease (AD) research. For instance, the compound 2-[(dimethylamino)methyl]-8-hydroxyquinoline has been proposed for use in AD treatment due to its ability to act as an efficient metal chaperone. It has shown promise in disaggregating metal-enriched amyloid plaques, inhibiting Cu/Aβ redox chemistry, and reversing the AD phenotype in transgenic animal models. These findings suggest a molecular basis for the strong metal chaperone activity of related compounds, their ability to attenuate Cu(2+)/Aβ interactions, and their potential to promote neuroprotective and neuroregenerative effects (Kenche et al., 2013).
Crystal Structure and Coordination Chemistry
Research on the crystal structure of hydrobromides of pyridines and quinolines, including 2,4-dimethylquinolin-8-ol hydrobromide, has provided insights into their coordination chemistry. These studies have elucidated the structures of hydrobromides of quinoline and related compounds by X-ray diffraction analysis. Such research aids in understanding the coordination behavior of these compounds, which is essential for their application in creating complex molecular structures for various scientific purposes (Ryzhakov et al., 2017).
Isotopic Labeling and Medicinal Research
The metal-free regioselective deuteration of derivatives like 2,5-dimethylquinolin-8-ol has been explored for its relevance in isotopic labeling, which is crucial for studying reaction mechanisms, analyzing drug metabolism, and synthesizing isotopically labeled materials for NMR spectroscopy and medicinal research. Such applications provide valuable tools for the synthesis of deuterated compounds, supporting advancements in drug discovery and medicinal chemistry (Nycz et al., 2022).
Neuroregenerative Research
Another significant application of 2,4-dimethylquinolin-8-ol derivatives is in neuroregenerative research. Studies have shown that 2-substituted 8HQs can stimulate neural stem cell proliferation by modulating reactive oxygen species (ROS) signaling. This indicates potential therapeutic benefits for treating dementias by replenishing neurons using the brain's own reserves. However, the therapeutic window for such applications may be narrow, requiring precise concentration ranges for efficacy (Haigh et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
2,4-dimethylquinolin-8-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.BrH/c1-7-6-8(2)12-11-9(7)4-3-5-10(11)13;/h3-6,13H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOJUYDEICAFAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2O)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide hydrochloride](/img/structure/B1472058.png)

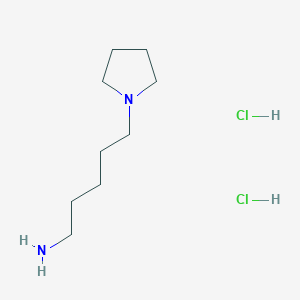
![5-Oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B1472061.png)


![5-(2-Aminoethyl)-7-ethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1472069.png)
